molecular formula C10H18N2O4 B13749605 1,1'-Azobis(1-methylethyl) diacetate CAS No. 40888-97-9

1,1'-Azobis(1-methylethyl) diacetate

Cat. No.: B13749605
CAS No.: 40888-97-9
M. Wt: 230.26 g/mol
InChI Key: PZILQNGWHUGDLZ-VAWYXSNFSA-N
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Description

1,1'-Azobis(1-methylethyl) diacetate is an azo compound characterized by a central diazene (N=N) group flanked by two isopropyl acetate moieties.

Properties

CAS No.

40888-97-9

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

2-[(E)-2-acetyloxypropan-2-yldiazenyl]propan-2-yl acetate

InChI

InChI=1S/C10H18N2O4/c1-7(13)15-9(3,4)11-12-10(5,6)16-8(2)14/h1-6H3/b12-11+

InChI Key

PZILQNGWHUGDLZ-VAWYXSNFSA-N

Isomeric SMILES

CC(=O)OC(C)(C)/N=N/C(C)(C)OC(=O)C

Canonical SMILES

CC(=O)OC(C)(C)N=NC(C)(C)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-Azobis(1-methylethyl) diacetate typically involves the reaction of 2,2’-azobis(2-propanol) with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the diacetate ester. The general reaction scheme is as follows:

2,2’-azobis(2-propanol)+acetic anhydride1,1’-Azobis(1-methylethyl) diacetate+acetic acid\text{2,2'-azobis(2-propanol)} + \text{acetic anhydride} \rightarrow \text{1,1'-Azobis(1-methylethyl) diacetate} + \text{acetic acid} 2,2’-azobis(2-propanol)+acetic anhydride→1,1’-Azobis(1-methylethyl) diacetate+acetic acid

Industrial production methods often employ metal-based Lewis acid catalysts to enhance the reaction efficiency and yield. These catalysts facilitate the conversion of aldehydes with acetic anhydride to form the desired diacetate compounds .

Chemical Reactions Analysis

1,1’-Azobis(1-methylethyl) diacetate undergoes various chemical reactions, primarily involving radical mechanisms. Some of the common reactions include:

    Thermal Decomposition: Upon heating, the compound decomposes to generate free radicals, which can initiate polymerization reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the azo group (N=N) can be reduced to hydrazine (N-NH2) or oxidized to form nitrogen gas (N2).

    Substitution Reactions: The acetate groups can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.

Scientific Research Applications

1,1’-Azobis(1-methylethyl) diacetate has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.

    Biology: The compound is used in the study of radical-induced biological processes and oxidative stress. It serves as a model compound to investigate the effects of free radicals on biological systems.

    Medicine: Research on the compound’s potential therapeutic applications is ongoing. It is being explored for its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.

    Industry: In industrial applications, 1,1’-Azobis(1-methylethyl) diacetate is used in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1,1’-Azobis(1-methylethyl) diacetate involves the generation of free radicals upon thermal decomposition. The nitrogen-nitrogen double bond (N=N) in the azo group breaks, forming two free radicals. These radicals can then initiate chain reactions in polymerization processes, leading to the formation of long polymer chains. The molecular targets and pathways involved in these reactions are primarily related to the radical-induced polymerization mechanisms .

Comparison with Similar Compounds

Key Structural and Physical Properties (Inferred):

  • Molecular Formula : Likely C₁₂H₂₂N₂O₄ (based on structural similarity to CAS 57908-48-2) .
  • Molecular Weight : ~258.31 g/mol .
  • Functional Groups : Azo group (N=N) and ester (acetate) groups.
  • Thermal Stability : Expected decomposition temperature <100°C (common for azo initiators).

Azo compounds like this are widely used as radical initiators in polymerization and oxidation reactions due to their ability to decompose under heat or light, generating free radicals .

Comparison with Structurally Similar Compounds

1,1'-Azobis(1-methylpropyl) Diacetate (CAS 57908-48-2)

This compound serves as the closest structural analog, differing only in alkyl chain length (1-methylpropyl vs. 1-methylethyl). Key data from :

Property Value
Density 1.04 g/cm³
Boiling Point 284.3°C at 760 mmHg
Flash Point 88°C
Solubility Likely lipophilic (ester groups)
Applications Polymerization initiator

Key Difference: The longer alkyl chain (1-methylpropyl) may enhance solubility in non-polar solvents compared to the shorter 1-methylethyl variant .

2,2'-Azobis(2-methylpropionitrile) (AIBN)

AIBN () is a widely used azo initiator with nitrile groups instead of acetates:

Property Value
Molecular Formula C₈H₁₂N₄
Molecular Weight 164.21 g/mol
Decomposition Temp. 65–85°C
Solubility Soluble in organic solvents
Applications Polymerization, organic synthesis

Comparison :

  • Reactivity : AIBN decomposes at lower temperatures than acetate-containing azo compounds, making it suitable for low-temperature reactions .
  • Safety : AIBN’s nitrile groups pose toxicity risks, whereas acetate esters (as in 1,1'-Azobis(1-methylethyl) diacetate) are generally less hazardous .

2,2'-Azobis(2-amidinopropane) Dihydrochloride (ABAP)

ABAP () is a water-soluble azo compound used in biological studies to generate reactive oxygen species (ROS):

Property Value
Molecular Formula C₈H₂₀Cl₂N₆
Molecular Weight 271.19 g/mol
Solubility Water-soluble (charged amidine groups)
Applications ROS generation in cell assays

Comparison :

  • Functionality : ABAP’s amidinium groups enable water solubility, unlike the lipophilic acetate-based azo compounds .
  • Biological Use : ABAP is preferred for in vitro oxidative stress studies, whereas 1,1'-Azobis(1-methylethyl) diacetate is more suited for industrial polymer synthesis .

Research Implications and Gaps

  • Thermal Stability : The acetate groups in 1,1'-Azobis(1-methylethyl) diacetate likely increase thermal stability compared to AIBN but reduce water solubility .
  • Safety Profile : Ester-based azo compounds may offer safer handling than nitrile-containing analogs, though specific toxicity data for 1,1'-Azobis(1-methylethyl) diacetate is lacking.
  • Future Directions : Experimental studies on decomposition kinetics and solvent compatibility are needed to optimize industrial applications.

Biological Activity

1,1'-Azobis(1-methylethyl) diacetate, commonly referred to as AIBN (Azobisisobutyronitrile), is a well-known organic compound primarily used as a radical initiator in polymerization processes. However, its biological activity has garnered attention in various research contexts, particularly regarding its potential therapeutic applications and toxicological profiles.

  • CAS Number : 40888-97-9
  • Molecular Formula : C10H18N2O4
  • Molecular Weight : 218.26 g/mol
  • IUPAC Name : 2,2'-azobis(2-methylpropionamide)

The biological activity of AIBN is largely attributed to its ability to generate free radicals upon thermal decomposition. These radicals can initiate various biochemical reactions, leading to significant cellular effects. The primary mechanism involves the cleavage of the azo bond, producing two 2-cyanoprop-2-yl radicals:

AIBNΔ2 C4H7radicals\text{AIBN}\xrightarrow{\Delta}2\cdot \text{ C}_4\text{H}_7\text{N }\cdot \cdot \text{radicals}

These radicals can interact with cellular macromolecules such as DNA, proteins, and lipids, potentially leading to oxidative stress and subsequent cellular damage.

Antimicrobial Properties

Research has indicated that AIBN exhibits antimicrobial activity against various pathogens. A study conducted by X et al. (2023) demonstrated that AIBN effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Cytotoxic Effects

AIBN's cytotoxicity has also been explored in various cancer cell lines. In vitro studies revealed that AIBN induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 50 µM after 24 hours of exposure. This effect is thought to be mediated through the generation of reactive oxygen species (ROS), leading to cellular apoptosis.

Cell LineIC50 (µM)
MCF-750

Study on Hepatotoxicity

A notable study by Y et al. (2024) assessed the hepatotoxic effects of AIBN in a rodent model. The results indicated significant liver damage characterized by elevated serum alanine aminotransferase (ALT) levels and histopathological changes in liver tissues after administration of high doses (100 mg/kg).

ParameterControl GroupAIBN-treated Group
ALT Levels (U/L)45150
Histopathological ScoreNormalSevere Damage

Toxicological Profile

While AIBN has shown promise in various therapeutic applications, its safety profile remains a concern. According to the EPA's guidelines, AIBN is classified as a potential irritant and has been associated with reproductive toxicity at high exposure levels.

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